Dysprosium bromide

Vapor deposition precursor High-temperature mass spectrometry Metal halide lamp fill thermodynamics

Dysprosium(III) bromide (DyBr₃, CAS 14456-48-5) is an anhydrous lanthanide trihalide with a formula weight of 402.21 g·mol⁻¹, appearing as a white to pale-yellow hygroscopic crystalline solid. It adopts a trigonal BiI₃-type crystal structure (space group R3) at ambient temperature and exhibits a melting point of 881 °C (boiling point ~1480 °C) with a measured density of 5.8 g·cm⁻³.

Molecular Formula Br3Dy
Molecular Weight 402.21 g/mol
CAS No. 14456-48-5
Cat. No. B081107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium bromide
CAS14456-48-5
Molecular FormulaBr3Dy
Molecular Weight402.21 g/mol
Structural Identifiers
SMILESBr[Dy](Br)Br
InChIInChI=1S/3BrH.Dy/h3*1H;/q;;;+3/p-3
InChIKeyGBLDKMKYYYAAKD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Bromide (DyBr₃) CAS 14456-48-5: Procurement-Grade Technical Baseline for Scientific Selection


Dysprosium(III) bromide (DyBr₃, CAS 14456-48-5) is an anhydrous lanthanide trihalide with a formula weight of 402.21 g·mol⁻¹, appearing as a white to pale-yellow hygroscopic crystalline solid [1]. It adopts a trigonal BiI₃-type crystal structure (space group R3) at ambient temperature and exhibits a melting point of 881 °C (boiling point ~1480 °C) with a measured density of 5.8 g·cm⁻³ [2][3]. The compound is highly soluble in polar solvents (water, alcohols) and dissociates to Dy³⁺ and Br⁻ ions in aqueous solution; it is characterized by ionic bonding between the trivalent dysprosium cation and bromide anions, with the Dy³⁺ 4f⁹ electron configuration conferring distinct magnetic and optical properties intrinsic to the heavy lanthanide series .

Why Dysprosium Bromide DyBr₃ Cannot Be Generically Substituted: The Case for Compound-Specific Procurement


Within the dysprosium trihalide series (DyF₃, DyCl₃, DyBr₃, DyI₃) and across the lanthanide tribromide family (LnBr₃), quantifiable differences in thermochemical stability, vapor transport behavior, and photophysical output preclude casual interchange. The bromide anion's ionic radius and polarizability produce a ligand field distinct from chloride or iodide, resulting in systematic variations in standard enthalpy of formation, sublimation enthalpy, and melt energetics that directly affect high-temperature process design [1][2]. Simultaneously, among LnBr₃ congeners, the Dy³⁺ ion's specific 4f⁹ electronic configuration yields luminescence emission characteristics (orange vs. green for Tb³⁺ or red for Sm³⁺ in equivalent matrices) that cannot be replicated by neighboring lanthanides [3]. The evidence below establishes exactly where DyBr₃ occupies a unique position in these multidimensional property spaces, enabling engineers and procurement specialists to select it on quantitative grounds rather than generic lanthanide halide assumptions.

DyBr₃ (CAS 14456-48-5) Quantified Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement


Higher Sublimation Enthalpy vs. DyCl₃ and DyI₃: Vapor Pressure Measured by Torsion-Effusion Method

In a direct head-to-head torsion-effusion study of all three dysprosium trihalides, Brunetti et al. (1999) reported that DyBr₃ exhibits a standard sublimation enthalpy ΔsubH°(298 K) of 289 ± 6 kJ·mol⁻¹, which is statistically higher than both DyCl₃ (283 ± 5 kJ·mol⁻¹) and DyI₃ (282 ± 4 kJ·mol⁻¹) [1]. The corresponding vapor pressure equations derived over the covered temperature ranges are: DyBr₃ log(p/kPa) = 11.47 ± 0.30 − (14344 ± 300)(K/T) for 878–1151 K; DyCl₃ log(p/kPa) = 9.31 ± 0.30 − (12523 ± 300)(K/T) for 924–1214 K; DyI₃ log(p/kPa) = 11.34 ± 0.20 − (13800 ± 200)(K/T) for 889–1157 K [1]. The higher pre-exponential factor (11.47) and steeper temperature dependence (slope 14344) for DyBr₃ indicate a distinct vaporization mechanism with a larger entropy change upon sublimation, consistent with the bromide's intermediate ionic character between chloride and iodide [1].

Vapor deposition precursor High-temperature mass spectrometry Metal halide lamp fill thermodynamics

Lower Enthalpy of Fusion vs. DyI₃: Differential Thermal Analysis of the DyBr₃–DyI₃ Binary System

Cordfunke and de Boer (1997) studied the quasi-binary DyBr₃–DyI₃ system by differential thermal analysis (DTA) and determined the enthalpies of fusion directly: ΔfusH(DyBr₃) = 46.4 ± 1.5 kJ·mol⁻¹ versus ΔfusH(DyI₃) = 56.5 kJ·mol⁻¹ [1]. The system was found to exhibit regular solution behavior. This 10.1 kJ·mol⁻¹ difference means DyBr₃ requires approximately 18% less energy to transition from solid to liquid, corresponding to a lower melting energy barrier despite its higher melting point (881 °C vs. ~983 °C for DyI₃) [1][2].

Molten salt processing Phase change materials Lamp fill melt engineering

Superior Thermodynamic Stability vs. DyI₃: Standard Molar Enthalpy of Formation Comparison

The standard molar enthalpy of formation of crystalline DyBr₃ was determined by Cordfunke and Booij (1997) as ΔfH°m(DyBr₃, s, 298.15 K) = −(836.2 ± 1.5) kJ·mol⁻¹, compared with ΔfH°m(DyI₃, s, 298.15 K) = −(620.5 ± 1.8) kJ·mol⁻¹ for dysprosium triiodide [1]. The 215.7 kJ·mol⁻¹ more negative formation enthalpy of DyBr₃ represents a ~35% greater thermodynamic driving force toward the condensed phase. This enhanced stability of DyBr₃ relative to its constituent elements is a direct consequence of the higher electronegativity of bromine compared to iodine, yielding stronger Dy–Br ionic bonding and greater lattice energy [1]. Within the broader lanthanide tribromide series, DyBr₃ (−836.2 kJ·mol⁻¹) is more stable than SmBr₃ (−857.3 ± 2.0 kJ·mol⁻¹) and comparable to GdBr₃ (−834.1 ± 2.8 kJ·mol⁻¹) and ErBr₃ (−835.8 ± 10 kJ·mol⁻¹), as established by solution calorimetry [2].

Thermochemical stability High-temperature materials Formation energetics

Unique Orange Luminescence Emission in Ionic Liquid Crystal Hosts: Spectral Differentiation from TbBr₃ and SmBr₃

Getsis and Mudring (2010) systematically doped the ionic liquid crystal host C₁₂mimBr (1-dodecyl-3-methylimidazolium bromide) with four different lanthanide bromides at ~1 mol% concentration and characterized their photophysical properties by luminescence spectroscopy [1]. DyBr₃-doped C₁₂mimBr yields a characteristic orange luminescence, in clear distinction from TbBr₃-doped samples (green emission) and SmBr₃-doped samples (red emission). Critically, the DyBr₃-containing material exhibits excitation-wavelength-dependent emission color tunability: the output can be continuously shifted from bluish-white (dominated by the C₁₂mimBr imidazolium π-system emission) to orange-yellow (Dy³⁺ 4f–4f transitions) by varying the UV excitation wavelength—a property not reported for the TbBr₃ or SmBr₃ congeners under identical conditions [1]. The thermal phase behavior, investigated by hot-stage polarizing optical microscopy and differential scanning calorimetry, confirmed that DyBr₃ doping does not disrupt the liquid crystalline mesophase of the host, yielding room-temperature liquid crystals with appreciable luminescence [1].

Luminescent materials Ionic liquid crystals Phosphor design

Characterized NaBr–DyBr₃ Eutectic at 709 K: Engineered Vapor Complex Formation for Metal Halide Lamp Dosing

The NaBr–DyBr₃ pseudo-binary phase diagram was determined by differential thermal analysis (DTA) and Knudsen effusion mass spectrometry (KEMS) by Kobertz, Hilpert, Kapala, and Miller (2004–2005) [1][2]. The system exhibits a well-defined eutectic at {DyBr₃(s) + 3NaBr·DyBr₃(s)} melting at 709 K with a liquid composition of x(NaBr) = 0.62, and the ternary phase 3NaBr·DyBr₃(s) melts peritectically at 765 K [1]. In the equilibrium vapor above the NaBr–DyBr₃ system, the heterocomplex species NaDyBr₄(g) and Na₂DyBr₅(g) were positively identified alongside NaBr(g), (NaBr)₂(g), DyBr₃(g), and (DyBr₃)₂(g) [2]. Thermodynamic activities of both NaBr and DyBr₃ were evaluated across the complete composition range at 863 K, providing a quantitative framework for predicting vapor-phase speciation [2]. This level of thermochemical characterization is directly applicable to the design of metal halide lamp fills, where controlled vaporization of DyBr₃ via alkali halide complexation is exploited to achieve rapid warm-up and stable color output [3].

Eutectic phase diagram Vapor complex engineering Metal halide lamp fill design

DyBr₃ (CAS 14456-48-5) Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Metal Halide High-Intensity Discharge (HID) Lamp Fill Material for High Color Rendering Index Output

DyBr₃ is specified in OSRAM patent US 2013/0113372 as the preferred dysprosium halide component in quartz-glass high-pressure discharge lamp fills, where its dissociation at the arc core releases atomic dysprosium that emits broadly across the green-to-red visible spectrum, contributing to excellent color rendering (CRI > 80) [1]. The higher sublimation enthalpy of DyBr₃ (289 ± 6 kJ·mol⁻¹) relative to DyI₃ (282 ± 4 kJ·mol⁻¹) and DyCl₃ (283 ± 5 kJ·mol⁻¹) [2], combined with its lower enthalpy of fusion (46.4 vs. 56.5 kJ·mol⁻¹ for DyI₃) [3], positions DyBr₃ as the thermodynamically balanced choice: sufficient volatility for arc-sustained vapor density without excessive depletion of the solid fill. The NaBr–DyBr₃ eutectic at 709 K further enables co-formulation strategies that accelerate lamp warm-up through heterocomplex-enhanced vaporization [4].

Orange-Emitting Luminescent Ionic Liquid Crystal and Soft Phosphor Development

When doped at ~1 mol% into the ionic liquid crystal matrix C₁₂mimBr, DyBr₃ produces a characteristic orange luminescence that is spectroscopically distinct from TbBr₃ (green) and SmBr₃ (red) in the identical host [5]. The DyBr₃-containing material uniquely exhibits excitation-wavelength-tunable emission spanning from bluish-white (host-dominated) to orange-yellow (Dy³⁺ 4f–4f transition-dominated), enabling single-dopant color versatility without multi-lanthanide co-doping [5]. This property is directly applicable to the design of smart optical materials, luminescent security markers, and color-tunable phosphors where a specific orange spectral signature is required.

High-Temperature Vapor Transport and CVD Precursor Research Requiring Controlled Volatility

DyBr₃ sublimes congruently in the form of monomer (DyBr₃,g) and dimer (Dy₂Br₆,g) molecules, as confirmed by Knudsen effusion mass spectrometry studies by Motalov et al. (2022) [6]. The well-characterized vapor speciation—with dominant associated ions DyBr₄⁻,g and Dy₂Br₇⁻,g among charged constituents—provides a defined molecular beam composition for chemical vapor deposition (CVD) and vapor transport experiments targeting Dy-containing thin films [6]. The smooth variation of sublimation enthalpy across the LnBr₃ series, correlated with lanthanide ionic radius, enables researchers to select DyBr₃ specifically when the Dy³⁺ ion's magnetic anisotropy and the bromide ligand's intermediate volatility are jointly required [6].

Thermodynamic Reference Material for Molten Salt and Nuclear Fuel Cycle Modeling

The comprehensive thermodynamic characterization of DyBr₃—including its standard enthalpy of formation (−836.2 ± 1.5 kJ·mol⁻¹) [7], heat capacity from 5.5 K to melting [8], enthalpy of fusion (46.4 ± 1.5 kJ·mol⁻¹) [3], and phase diagram data with alkali bromides [4]—makes DyBr₃ one of the most completely thermochemically characterized heavy lanthanide tribromides. This dataset supports CALPHAD-type thermodynamic modeling of molten salt reactor fuel matrices and pyrochemical reprocessing schemes where the thermochemical behavior of lanthanide fission products (including Dy isotopes) must be accurately predicted across wide temperature and composition ranges [8].

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